REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.S(Cl)([Cl:19])=O>ClCCl>[Cl:19][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 2×25 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 2×15 mL of sodium bicarbonate aq. and 2×10 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:5)
|
Type
|
CUSTOM
|
Details
|
This resulted in 1.16 g (46%) of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate as a off-white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCCN1CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |